

# Monitoring Patient Safety and Tolerability of CBP-1018: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the patient safety and tolerability of **CBP-1018**, a first-in-class bi-ligand drug conjugate. The information is synthesized from available clinical trial data and is intended to guide research and development efforts.

#### **Introduction to CBP-1018**

**CBP-1018** is an innovative bi-ligand drug conjugate that targets both Prostate-Specific Membrane Antigen (PSMA) and Folate Receptor alpha (FRα).[1][2][3] These receptors are overexpressed in various solid tumors, including prostate, renal, and lung cancers.[2] The drug conjugate consists of an optimized bi-ligand system, an enzyme-cleavable linker, and the cytotoxic payload monomethyl auristatin E (MMAE), a tubulin inhibitor.[2][4] Preclinical studies have demonstrated significant anti-tumor efficacy and an acceptable safety profile.[2][3]

## **Clinical Safety and Tolerability Profile**

Phase I clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetic characteristics, and preliminary efficacy of **CBP-1018** in patients with advanced malignant solid tumors.[1][2]

### **Summary of Clinical Trial Findings**



A Phase I study (NCT04928612) enrolled patients with advanced solid tumors who had relapsed after standard therapies.[2] The study included dose-escalation and dose-expansion stages to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[3][5]

#### Key Safety Findings:

- CBP-1018 was generally well-tolerated at dose levels ranging from 0.03 mg/kg to 0.16 mg/kg administered intravenously every two weeks.[3]
- No dose-limiting toxicities (DLTs) were observed, and the MTD was not reached in the reported dose ranges.[1][3][6]
- No drug-related deaths were reported.[3][6]
- Most treatment-related adverse events (TRAEs) were Grade 1 or 2.[3][6]
- The most common Grade 3 or higher TRAEs were primarily hematologic and included neutropenia, leukopenia, and lymphopenia.[3][6] These events were reported to be transient and manageable.[7]
- Adverse events commonly associated with antibody-drug conjugates (ADCs), such as visual acuity reduction and peripheral neuropathy, were rarely observed and were of low grade (Grade 1).[7]

## **Quantitative Safety Data**

The following table summarizes the key quantitative safety data from the Phase I clinical trial of **CBP-1018** as of the data cutoff of December 31, 2023, and August 31, 2024.



Parameter	Value	Data Cutoff	Source
Patient Population			
Total Enrolled	59	Dec 31, 2023	[3][6]
120	Aug 31, 2024	[7]	
Patient Demographics	Median Age: 67.5 years	Dec 31, 2023	[3][6]
ECOG Score 1 or 2: 89.8%	Dec 31, 2023	[3][6]	
Dose Escalation	0.03 mg/kg to 0.16 mg/kg	Dec 31, 2023	[3]
Dose Limiting Toxicities (DLTs)	None Observed	Dec 31, 2023	[1][3]
Maximum Tolerated Dose (MTD)	Not Reached	Dec 31, 2023	[3][6]
Treatment-Related Adverse Events (TRAEs)			
Most TRAEs	Grade 1 or 2	Dec 31, 2023	[3][6]
≥ Grade 3 TRAEs (as of Dec 31, 2023)			
Neutrophil Decrease	29.5%	Dec 31, 2023	[3]
White Blood Cell Decrease	19.7%	Dec 31, 2023	[3]
Lymphocyte Decrease	11.5%	Dec 31, 2023	[3]
≥ Grade 3 TRAEs (as of Aug 31, 2024)	Primarily hematologic, transient, and manageable	Aug 31, 2024	[7]



TRAEs Leading to Dose Reduction	8.3% (10/120)	Aug 31, 2024	[7]
TRAEs Leading to Discontinuation	4.2% (5/120)	Aug 31, 2024	[7]
Specific TRAEs of Interest (as of Aug 31, 2024)			
Visual Acuity Reduction (Grade 1)	1 patient	Aug 31, 2024	[7]
Peripheral Neuropathy (Grade 1)	11.7% (14/120)	Aug 31, 2024	[7]

## **Experimental Protocols for Safety Monitoring**

The following are detailed methodologies for key experiments to monitor patient safety and tolerability during clinical trials of **CBP-1018**.

### **Protocol for Monitoring and Grading Adverse Events**

Objective: To systematically identify, document, and grade all adverse events (AEs) and TRAEs.

#### Methodology:

- AE Monitoring: Monitor patients for AEs at each study visit through physical examinations,
   vital sign measurements, and patient interviews.
- Data Collection: Record all AEs, including onset, duration, severity, and relationship to the study drug, in the electronic case report form (eCRF).
- Grading: Grade the severity of AEs according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
- Causality Assessment: The investigator will assess the relationship of each AE to CBP-1018
   (e.g., unrelated, unlikely, possible, probable, definite).



 Serious Adverse Events (SAEs): Report all SAEs to the sponsor and relevant regulatory authorities within the protocol-specified timeframe.

## **Protocol for Hematologic Toxicity Monitoring**

Objective: To monitor for and manage hematologic toxicities, which are the most common ≥ Grade 3 TRAEs.

#### Methodology:

- Baseline Assessment: Obtain a complete blood count (CBC) with differential at baseline.
- Routine Monitoring: Perform a CBC with differential prior to each dose of CBP-1018 and at regular intervals between doses.
- Dose Modification: Implement dose delays, reductions, or discontinuations for patients who experience Grade 3 or 4 hematologic toxicities, as specified in the clinical trial protocol.
- Supportive Care: Administer growth factors (e.g., G-CSF for neutropenia) as clinically indicated.

### **Protocol for Pharmacokinetic Analysis**

Objective: To characterize the pharmacokinetic profile of **CBP-1018** and its payload, MMAE.

#### Methodology:

- Sample Collection: Collect blood samples at pre-specified time points before, during, and after CBP-1018 infusion.
- Bioanalysis: Use a validated analytical method (e.g., liquid chromatography-mass spectrometry) to measure the plasma concentrations of **CBP-1018** and free MMAE.
- Parameter Calculation: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2).
- Dose Proportionality: Assess the relationship between dose and exposure to determine if pharmacokinetics are linear over the studied dose range.

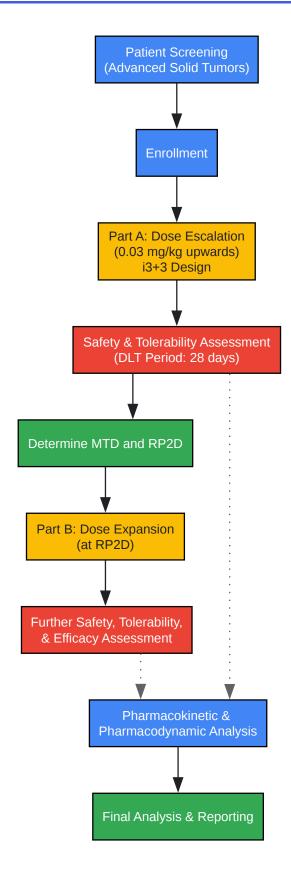


## Visualizations CBP-1018 Mechanism of Action









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